molecular formula C16H15F2NO2 B5231767 3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B5231767
M. Wt: 291.29 g/mol
InChI Key: QEITULDYPHDYLT-UHFFFAOYSA-N
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Description

3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the benzene ring, a methoxy group attached to the phenyl ring, and an ethyl linkage connecting the benzamide moiety to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The methoxy group can also play a role in the compound’s pharmacokinetics by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide can be compared with other benzamide derivatives:

    3,5-difluoro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    3,5-difluoro-N-[2-(4-chlorophenyl)ethyl]benzamide: Contains a chlorine atom instead of a methoxy group, which can influence its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-21-15-4-2-11(3-5-15)6-7-19-16(20)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEITULDYPHDYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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